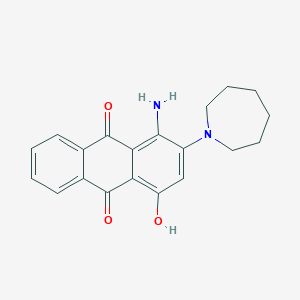
1-AMINO-2-(AZEPAN-1-YL)-4-HYDROXY-9,10-DIHYDROANTHRACENE-9,10-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-2-(AZEPAN-1-YL)-4-HYDROXY-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of an amino group, an azepane ring, and a hydroxy group attached to the anthracene core. Anthracene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-2-(AZEPAN-1-YL)-4-HYDROXY-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Azepane Ring Formation: The azepane ring can be formed through a cyclization reaction involving a suitable precursor, such as a haloalkane or an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-AMINO-2-(AZEPAN-1-YL)-4-HYDROXY-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Ammonia, primary or secondary amines, and suitable solvents such as ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of carbonyl derivatives such as ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
1-AMINO-2-(AZEPAN-1-YL)-4-HYDROXY-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs with anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: Utilization in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Biology: Investigation of its biological activity and potential as a biochemical probe or therapeutic agent.
Industry: Application in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-AMINO-2-(AZEPAN-1-YL)-4-HYDROXY-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in various biological processes.
Interference with Cellular Pathways: Affecting cellular signaling pathways, leading to changes in cell behavior or function.
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress and apoptosis in cancer cells or pathogens.
Comparison with Similar Compounds
1-AMINO-2-(AZEPAN-1-YL)-4-HYDROXY-9,10-DIHYDROANTHRACENE-9,10-DIONE can be compared with other similar compounds, such as:
Anthracene Derivatives: Compounds with similar anthracene cores but different functional groups, such as 1-amino-4-hydroxyanthracene-9,10-dione.
Azepane Derivatives: Compounds with azepane rings but different core structures, such as 1-azepan-1-yl-4-hydroxybenzene.
Hydroxyanthracene Derivatives: Compounds with hydroxy groups attached to the anthracene core, such as 1-hydroxy-4-aminoanthracene-9,10-dione.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-2-(azepan-1-yl)-4-hydroxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c21-18-14(22-9-5-1-2-6-10-22)11-15(23)16-17(18)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWGRKALMKNUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
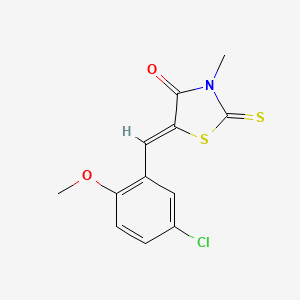

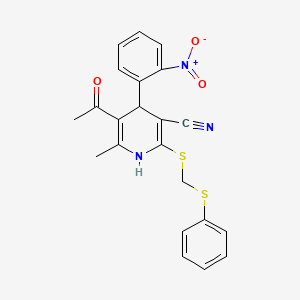
![8-chloro-2-(4-ethylphenyl)-N'-[1-(4-methoxyphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B4905572.png)
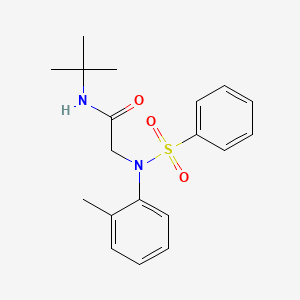
![tert-butyl (2-(benzyloxy)-1-{[(2-methoxyphenyl)amino]carbonyl}propyl)carbamate](/img/structure/B4905587.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4905598.png)
![N~1~-(sec-butyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4905603.png)
![N-(tert-butyl)-5-chloro-2-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4905618.png)
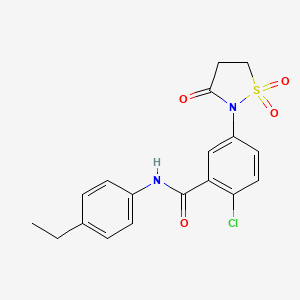
![2-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B4905636.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B4905637.png)
![3-(4-methoxyphenyl)-N-{2-[(3-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4905638.png)
![N-(4-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4905639.png)
